(S)-4-(4-Aminobenzyl)oxazolidin-2-one, also known as (S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one [], is a chiral organic compound containing an oxazolidinone ring structure. It is an intermediate in the synthesis of Zolmitriptan, a medication used to treat migraine headaches [, ].
(S)-4-(4-Aminobenzyl)oxazolidin-2-one possesses a five-membered heterocyclic ring called oxazolidinone. This ring consists of three carbon atoms, one nitrogen atom, and one oxygen atom. A benzyl group (a phenyl ring connected to a methylene -CH2- group) is attached to the fourth carbon of the oxazolidinone ring. The key feature of the molecule is the stereocenter at the fourth carbon, designated by (S) in the name. This indicates a specific spatial arrangement of the attached groups around this carbon atom [].
One well-described chemical reaction involving (S)-4-(4-aminobenzyl)oxazolidin-2-one is its role as a key intermediate in the synthesis of Zolmitriptan []. The specific details of this multi-step synthesis are proprietary, but generally involve cyclization and functional group manipulation reactions [].
Limited data exists on the specific physical and chemical properties of (S)-4-(4-aminobenzyl)oxazolidin-2-one. However, based on its structure, it is predicted to be a solid at room temperature with moderate solubility in polar organic solvents like methanol and dimethyl sulfoxide [].
(S)-4-(4-Aminobenzyl)oxazolidin-2-one itself does not have a known mechanism of action. However, its significance lies in its role as a precursor to Zolmitriptan, which acts as a selective 5-HT1B/1D receptor agonist []. Zolmitriptan binds to these serotonin receptors in the brain, causing vasoconstriction of blood vessels surrounding the meninges, thereby alleviating migraine headaches [].
Irritant